molecular formula C19H20N2O4S2 B14185574 1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene CAS No. 848352-95-4

1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene

Cat. No.: B14185574
CAS No.: 848352-95-4
M. Wt: 404.5 g/mol
InChI Key: MMFAPVICSPORHT-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene is a complex organic compound that features a benzenesulfonyl group, a diazo group, and a methanesulfonyl group attached to a cyclohexylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with sodium azide to form benzenesulfonyl azide. This intermediate can then undergo further reactions to introduce the diazo and methanesulfonyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar principles as laboratory methods, with a focus on scalability and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene involves its ability to act as a diazo transfer reagent. The diazo group can be transferred to other molecules, facilitating the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as carbenes, which can then participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its structural complexity also allows for specific interactions in biological and chemical systems, making it a valuable tool in research and development.

Properties

CAS No.

848352-95-4

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

1-[benzenesulfonyl(diazo)methyl]sulfonyl-4-cyclohexylbenzene

InChI

InChI=1S/C19H20N2O4S2/c20-21-19(26(22,23)17-9-5-2-6-10-17)27(24,25)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2

InChI Key

MMFAPVICSPORHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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